Cas no 1368627-05-7 (4’-Fluoro-3’-methyl-2-hydroxyacetophenone)

4’-Fluoro-3’-methyl-2-hydroxyacetophenone 化学的及び物理的性質
名前と識別子
-
- 4’-Fluoro-3’-methyl-2-hydroxyacetophenone
-
- MDL: MFCD21880418
- インチ: 1S/C9H9FO2/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-4,11H,5H2,1H3
- InChIKey: IDWBFAMAXGRBOC-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1=CC=C(F)C(C)=C1)CO
4’-Fluoro-3’-methyl-2-hydroxyacetophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01DFAK-250mg |
4’-Fluoro-3’-methyl-2-hydroxyacetophenone |
1368627-05-7 | 95% | 250mg |
$566.00 | 2023-12-22 | |
Ambeed | A1158621-100mg |
Ethanone, 1-(4-fluoro-3-methylphenyl)-2-hydroxy- |
1368627-05-7 | 98% | 100mg |
$393.0 | 2024-04-24 | |
eNovation Chemicals LLC | D777560-1g |
4'-Fluoro-3'-methyl-2-hydroxyacetophenone |
1368627-05-7 | 95% | 1g |
$715 | 2025-02-19 | |
eNovation Chemicals LLC | D777560-1g |
4'-Fluoro-3'-methyl-2-hydroxyacetophenone |
1368627-05-7 | 95% | 1g |
$715 | 2024-07-20 | |
Aaron | AR01DFIW-250mg |
4’-Fluoro-3’-methyl-2-hydroxyacetophenone |
1368627-05-7 | 95% | 250mg |
$318.00 | 2025-02-13 | |
Aaron | AR01DFIW-1g |
4’-Fluoro-3’-methyl-2-hydroxyacetophenone |
1368627-05-7 | 1g |
$794.00 | 2023-12-16 | ||
eNovation Chemicals LLC | D777560-0.1g |
4'-Fluoro-3'-methyl-2-hydroxyacetophenone |
1368627-05-7 | 95% | 0.1g |
$350 | 2024-07-20 | |
1PlusChem | 1P01DFAK-100mg |
4’-Fluoro-3’-methyl-2-hydroxyacetophenone |
1368627-05-7 | 95% | 100mg |
$392.00 | 2023-12-22 | |
Aaron | AR01DFIW-100mg |
4’-Fluoro-3’-methyl-2-hydroxyacetophenone |
1368627-05-7 | 95% | 100mg |
$199.00 | 2025-02-13 | |
A2B Chem LLC | AX05164-100mg |
4’-Fluoro-3’-methyl-2-hydroxyacetophenone |
1368627-05-7 | 95% | 100mg |
$346.00 | 2024-04-20 |
4’-Fluoro-3’-methyl-2-hydroxyacetophenone 関連文献
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
4’-Fluoro-3’-methyl-2-hydroxyacetophenoneに関する追加情報
Exploring the Properties and Applications of 4’-Fluoro-3’-methyl-2-hydroxyacetophenone (CAS No. 1368627-05-7)
4’-Fluoro-3’-methyl-2-hydroxyacetophenone (CAS No. 1368627-05-7) is a fluorinated aromatic ketone derivative that has garnered significant attention in pharmaceutical and organic synthesis research. This compound, characterized by its fluoro and methyl substituents on the benzene ring, serves as a versatile intermediate for designing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents, aligning with current trends in personalized medicine and targeted therapies.
The structural uniqueness of 4’-Fluoro-3’-methyl-2-hydroxyacetophenone lies in its hydroxyacetophenone backbone, which facilitates hydrogen bonding and metal coordination. This property makes it valuable in chelation chemistry and catalysis, addressing growing interest in sustainable synthesis methods. Recent studies highlight its role in green chemistry applications, such as solvent-free reactions and photoredox catalysis, topics frequently searched in academic databases like SciFinder and Reaxys.
Analytical techniques for characterizing CAS 1368627-05-7 include HPLC-MS and NMR spectroscopy, with purity thresholds exceeding 98% in commercial samples. These specifications cater to the pharmaceutical industry's demand for high-precision intermediates, a recurring theme in GMP synthesis discussions. The compound's stability under physiological pH ranges also makes it suitable for prodrug development, an area gaining traction in bioconjugation research.
From a commercial perspective, 4’-Fluoro-3’-methyl-2-hydroxyacetophenone suppliers emphasize its structure-activity relationship (SAR) optimization capabilities. This aligns with frequent search queries about "fluorine effects on drug metabolism" and "methyl group bioisosteres" in medicinal chemistry forums. The compound's logP value (~2.1) suggests favorable membrane permeability, addressing formulation challenges often raised in ADME/Tox studies.
Emerging applications include its use in OLED materials as an electron-transport layer component, responding to the surge in organic electronics research. Patent analyses reveal growing IP activity around fluorinated acetophenone derivatives, particularly for optoelectronic devices – a hotspot in materials science literature. This dual pharmaceutical-materials utility positions 1368627-05-7 as a cross-disciplinary building block.
Environmental considerations for 4’-Fluoro-3’-methyl-2-hydroxyacetophenone synthesis focus on atom economy and waste minimization, reflecting industry shifts toward greener protocols. Lifecycle assessments of such fluorinated compounds now frequently appear in ESG reporting frameworks, connecting with corporate sustainability goals. These aspects are increasingly incorporated into supplier questionnaires, as seen in recent chemical procurement trend analyses.
Standardization efforts for CAS 1368627-05-7 include ICH guidelines for impurity profiling, particularly for genotoxic species control. This responds to regulatory scrutiny on fluorinated pharmaceutical intermediates, a recurring topic in FDA guidance documents. Analytical method development for this compound often references QbD principles, aligning with quality-by-design approaches dominating modern process chemistry.
Future research directions may explore continuous flow synthesis of 4’-Fluoro-3’-methyl-2-hydroxyacetophenone, addressing industry needs for scalable manufacturing. The compound's crystalline properties also invite investigations into polymorph screening techniques, a subject of multiple webinar series by crystallography associations. Such developments could further establish its role in both small-molecule APIs and advanced material sciences.
1368627-05-7 (4’-Fluoro-3’-methyl-2-hydroxyacetophenone) 関連製品
- 142977-64-8(2,2-Difluoro-3-phenylpropanoic acid)
- 207233-95-2(Sodium dimethyldithiocarbamate hydrate)
- 2248256-67-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate)
- 2025044-19-1(1-(1-methoxypropan-2-yl)azetidin-2-ylmethanamine)
- 321968-24-5(N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide)
- 635-21-2(5-Chloroanthranilic Acid)
- 1936290-96-8(4-cyanooxane-4-sulfonamide)
- 2228830-59-7(2-(2,3-dihydro-1H-inden-4-yl)-2-methylpropanal)
- 99856-51-6(7-Amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one)
- 2185980-44-1(N-(1-{bicyclo4.2.0octa-1,3,5-trien-7-yl}ethyl)prop-2-enamide)
